![molecular formula C5H12N6O4 B14336112 1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea CAS No. 106061-03-4](/img/structure/B14336112.png)
1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea is a compound with the molecular formula C4H10N4O3 It is known for its unique structure, which includes both carbamoylamino and hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea typically involves the reaction of urea derivatives with formaldehyde and carbamoylating agents. One common method is the reaction of urea with formaldehyde in the presence of a catalyst to form the hydroxymethyl derivative, followed by carbamoylation to introduce the carbamoylamino groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxymethyl and carbamoylamino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-carbamoyl-3-[(carbamoylamino)methyl]urea
- 1-[(carbamoylamino)methyl]-3-(hydroxymethyl)urea
Uniqueness
1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Compared to similar compounds, it offers distinct reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
106061-03-4 |
|---|---|
Formule moléculaire |
C5H12N6O4 |
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
1-[(carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea |
InChI |
InChI=1S/C5H12N6O4/c6-2(12)8-1-9-4(14)11-5(15)10-3(7)13/h5,15H,1H2,(H3,6,8,12)(H3,7,10,13)(H2,9,11,14) |
Clé InChI |
VKJDZTNNBRZNLS-UHFFFAOYSA-N |
SMILES canonique |
C(NC(=O)N)NC(=O)NC(NC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)


![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
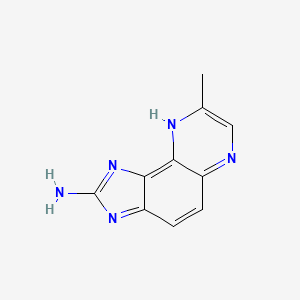

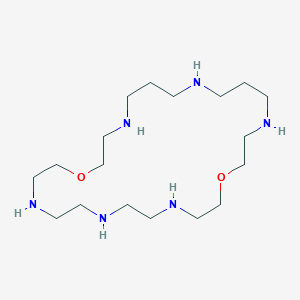
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
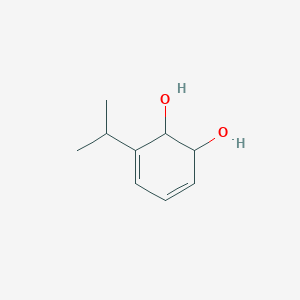
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
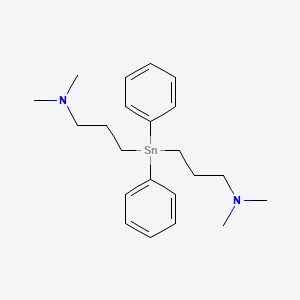
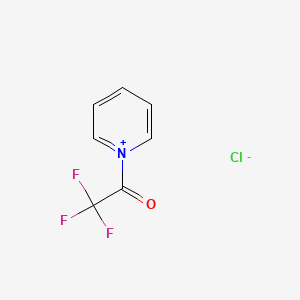
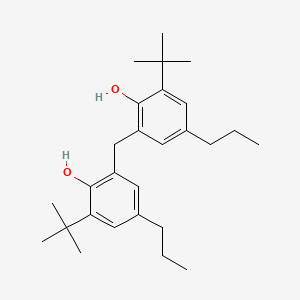
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
